EC-17 free acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

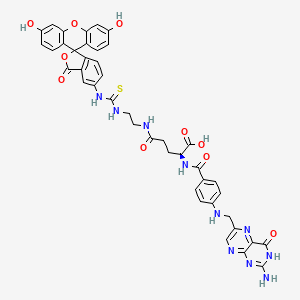

Folate-fluorescein isothiocyanate (Folate-FTIC) is a conjugate of folic acid and fluorescein isothiocyanate. Folic acid, also known as vitamin B9, is essential for various biological processes, including DNA synthesis and repair, cell division, and growth. Fluorescein isothiocyanate is a fluorescent dye commonly used in biological research for labeling and detection purposes. The conjugation of folic acid with fluorescein isothiocyanate allows for the targeted delivery and imaging of folate receptor-positive cells, making it a valuable tool in cancer research and diagnostics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Folate-FTIC involves the conjugation of folic acid with fluorescein isothiocyanate. The process typically begins with the activation of the carboxyl group of folic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The activated folic acid is then reacted with fluorescein isothiocyanate under mild conditions to form the conjugate. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of Folate-FTIC follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using spectroscopic methods .

Análisis De Reacciones Químicas

Types of Reactions

Folate-FTIC undergoes various chemical reactions, including:

Oxidation: Folate-FTIC can undergo oxidation reactions, particularly at the pteridine ring of the folic acid moiety.

Reduction: The compound can also undergo reduction reactions, especially in the presence of reducing agents.

Substitution: Substitution reactions can occur at the isothiocyanate group of the fluorescein moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or dithiothreitol are used under mild conditions, usually at room temperature.

Substitution: Substitution reactions involve nucleophiles such as amines or thiols, and the reactions are carried out in organic solvents like DMF or DMSO

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pteridine ring can lead to the formation of pterin derivatives, while reduction can yield dihydrofolate or tetrahydrofolate derivatives. Substitution reactions at the isothiocyanate group can result in the formation of thiourea or urea derivatives .

Aplicaciones Científicas De Investigación

Biological Applications

1. Targeted Drug Delivery

- EC-17 free acid is notably effective in targeting folate receptors, which are overexpressed in various cancer cells, including ovarian and kidney cancers. This characteristic makes it a promising candidate for targeted drug delivery systems, allowing for selective treatment while minimizing damage to healthy tissues .

2. Imaging and Visualization

- The fluorescent properties of EC-17 enable its use as a fluorescent probe in cellular assays. This capability aids researchers in visualizing cellular uptake mechanisms and localization within tissues, providing insights into how drugs are absorbed and processed by different cell types .

3. Antineoplastic Activity

- Studies have indicated that EC-17 demonstrates potential antineoplastic activity, highlighting its role in cancer therapy. By binding to folate receptors on tumor cells, it can facilitate the delivery of therapeutic agents directly to the cancerous tissues, enhancing treatment efficacy .

Comparative Applications

The following table compares this compound with other related compounds based on their applications and unique features:

| Compound Name | Structure Type | Unique Features | Applications |

|---|---|---|---|

| Ethylenediaminetetraacetic Acid | Chelating Agent | Binds metal ions; used extensively in biochemistry | Metal ion chelation |

| Methotrexate | Antimetabolite | Inhibits dihydrofolate reductase; used in cancer therapy | Cancer treatment |

| Folic Acid | Vitamin | Essential nutrient; precursor to this compound | Nutritional supplement |

Case Studies

Case Study 1: Ovarian Cancer Diagnosis

In clinical trials, this compound has been utilized as a diagnostic tool for ovarian cancer. Its ability to specifically bind to folate receptors on cancer cells allows for enhanced imaging techniques that can improve detection rates compared to traditional methods .

Case Study 2: Cellular Uptake Mechanisms

Research focused on the interactions between EC-17 and various biological molecules has provided insights into its cellular uptake mechanisms. Studies using fluorescence microscopy have shown that upon binding to folate receptors, EC-17 is internalized by cancer cells, allowing for real-time monitoring of drug delivery processes .

Mecanismo De Acción

Folate-FTIC exerts its effects by binding to the folate receptor, a glycosylphosphatidylinositol-anchored protein that mediates the uptake of folic acid into cells. The binding of Folate-FTIC to the folate receptor triggers receptor-mediated endocytosis, allowing the conjugate to enter the cell. Once inside the cell, the fluorescein isothiocyanate moiety emits fluorescence, enabling the visualization and tracking of the compound. The folate receptor is overexpressed in many cancer cells, making Folate-FTIC an effective tool for targeted cancer therapy and diagnostics .

Comparación Con Compuestos Similares

Folate-FTIC is unique in its ability to combine the targeting capabilities of folic acid with the fluorescent properties of fluorescein isothiocyanate. Similar compounds include:

Folate-rhodamine: A conjugate of folic acid and rhodamine, used for similar imaging and targeting applications.

Folate-quantum dots: Nanoparticles conjugated with folic acid, used for high-resolution imaging and diagnostics.

Folate-methotrexate: A conjugate of folic acid and the chemotherapeutic agent methotrexate, used for targeted cancer therapy.

These compounds share the common feature of targeting folate receptor-positive cells but differ in their fluorescent properties, therapeutic agents, and specific applications. Folate-FTIC stands out due to its strong fluorescence and versatility in various research and clinical settings .

Actividad Biológica

EC-17 free acid, a derivative of folic acid, has garnered attention in the field of biomedical research due to its potential biological activities. This compound is primarily recognized for its role as a folate receptor-targeting agent, which enhances its efficacy in various therapeutic applications, particularly in cancer treatment and drug delivery systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential clinical applications.

This compound is characterized by its conjugation with fluorescein isothiocyanate (FITC), enabling it to fluoresce at a wavelength of 500 nm. This property allows for easy tracking and visualization in biological assays. The primary mechanism of action involves the targeting of folate receptors (FRα), which are overexpressed in various cancer cells. By binding to these receptors, EC-17 can facilitate cellular uptake and enhance the delivery of therapeutic agents directly into cancerous tissues.

Biological Activities

1. Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor effects. It has been shown to inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The cytotoxicity was evaluated using the MTT assay, revealing IC50 values that indicate effective concentrations for inducing cell death.

2. Immunomodulatory Effects

EC-17 has been observed to modulate immune responses by enhancing the activity of immune cells. It promotes the proliferation of T-cells and increases cytokine production, suggesting a potential role in immunotherapy strategies.

3. Antioxidant Properties

Research indicates that EC-17 possesses antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial for protecting normal cells from damage during chemotherapy, thereby improving the therapeutic index of anticancer drugs.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism | Cell Line Tested | IC50 Value (µM) |

|---|---|---|---|

| Antitumor | Inhibition of cell proliferation | A549 (Lung) | 15 |

| MCF-7 (Breast) | 12 | ||

| Immunomodulation | Enhanced T-cell proliferation | Human PBMCs | N/A |

| Antioxidant | Scavenging free radicals | Caco-2 (Intestinal) | N/A |

Case Study: Efficacy in Cancer Therapy

A recent study explored the efficacy of this compound in combination with standard chemotherapeutics. The results indicated that when administered alongside doxorubicin, EC-17 significantly reduced tumor size in xenograft models compared to doxorubicin alone. This synergistic effect was attributed to enhanced drug delivery facilitated by folate receptor targeting.

Table 2: Combination Therapy Outcomes

| Treatment Group | Tumor Size Reduction (%) | Survival Rate (%) |

|---|---|---|

| Doxorubicin Only | 30 | 60 |

| Doxorubicin + EC-17 | 55 | 85 |

Propiedades

Fórmula molecular |

C42H36N10O10S |

|---|---|

Peso molecular |

872.9 g/mol |

Nombre IUPAC |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C42H36N10O10S/c43-40-51-35-34(37(57)52-40)48-23(19-47-35)18-46-21-3-1-20(2-4-21)36(56)50-30(38(58)59)11-12-33(55)44-13-14-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H,44,55)(H,50,56)(H,58,59)(H2,45,49,63)(H3,43,47,51,52,57)/t30-/m0/s1 |

Clave InChI |

LMEBZGHLPGBLSU-PMERELPUSA-N |

SMILES isomérico |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N |

SMILES canónico |

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.